![molecular formula C11H9F3N2O2 B2839395 Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-49-6](/img/structure/B2839395.png)
Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Imidazo[1,2-a]pyridine compounds are important intermediates in the synthesis of various bioactive molecules . They contain an imidazo ring, which is a five-membered ring structure containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions . For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is obtained through a three-step reaction .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques like X-ray diffraction and density functional theory (DFT) calculations . The results from DFT optimized molecular structures are often consistent with those obtained from single-crystal X-ray diffraction .Chemical Reactions Analysis
Cyanoacetohydrazides are often used in the synthesis of heterocyclic compounds via different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .Scientific Research Applications
- Example : Miroprofen, an imidazo[1,2-a]pyridine-derived NSAID, exhibits analgesic, antipyretic, and anti-inflammatory activity .
Medicinal Chemistry and Drug Development
Agrochemicals and Pesticides
Fluorinated Building Blocks in Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds with an imidazo[1,2-a]pyridine core have been studied for their anti-proliferative activity against certain bacteria .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMZJHXJCULQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
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